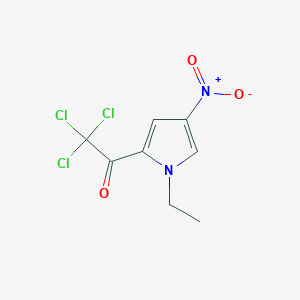
2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone
描述
2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone is a synthetic organic compound characterized by its trichloromethyl group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone typically involves the reaction of 1-ethyl-4-nitro-1H-pyrrole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The trichloromethyl group can be reduced to form a dichloromethyl or chloromethyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, alcohols.
Major Products Formed
Reduction: Formation of 2,2-dichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone.
Substitution: Formation of 2,2,2-trihydroxy-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of nitro-containing compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals.
作用机制
The compound exerts its effects primarily through interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins and DNA, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)-ethanone
- 2,2,2-Trichloro-1-(1-ethyl-4-amino-1H-pyrrol-2-yl)-ethanone
Uniqueness
2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)-ethanone is unique due to the presence of both the trichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O3/c1-2-12-4-5(13(15)16)3-6(12)7(14)8(9,10)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNJGWQPBAGHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693158 | |
| Record name | 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942296-58-4 | |
| Record name | 2,2,2-Trichloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)



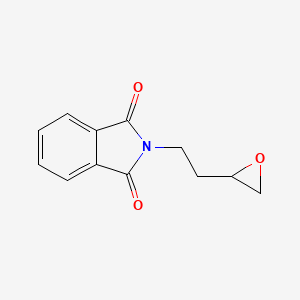
![7-(methylsulfanyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3060794.png)

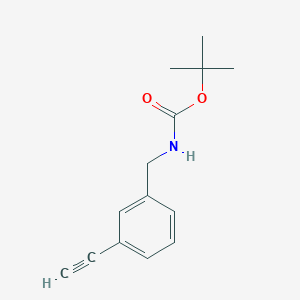

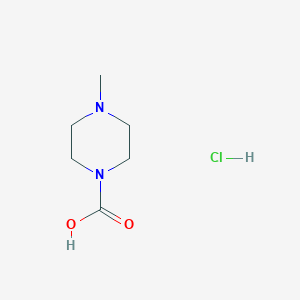


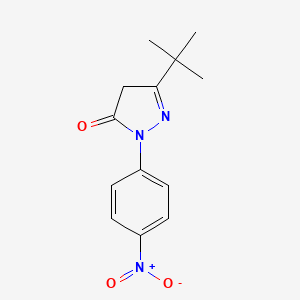
![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)
